CDK9-IN-37
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CDK9-IN-37 is an inhibitor of the cyclin-dependent kinase 9 (CDK9).
Applications De Recherche Scientifique
Treatment of Acute Myeloid Leukemia (AML)
CDK9-IN-37, identified as compound 37 in research, has shown promising results in the treatment of AML. It exhibits significant antiproliferative activity in various cancer cell lines and has demonstrated effectiveness in suppressing tumor progression in mouse models. This positions it as a potential lead compound for novel CDK9 inhibitors in AML treatment (Han et al., 2021).
Potential in HIV Therapy
CDK9-IN-37 has been explored for its potential in HIV therapy. Its ability to inhibit CDK9 interferes selectively with HIV-1 Tat-mediated transcription, thereby inhibiting HIV-1 reactivation from latently infected cells (Sancineto et al., 2013).
Role in Transcriptional Control
CDK9-IN-37 targets CDK9, which is critical for RNA Polymerase II transcription in various biological processes including development, differentiation, and cell fate responses. Dysregulation of CDK9 is implicated in a range of diseases, highlighting its significance in maintaining transcriptional homeostasis (Bacon & D’Orso, 2018).
Oncology, Virology, and Cardiology Applications
CDK9-IN-37's target, CDK9, does not regulate the cell cycle but is involved in RNA synthesis for cell growth and differentiation. Its inhibition contributes to anticancer activity, and there's potential for its use as an antiretroviral agent in HIV research. It may also have applications in cardiology, particularly in the context of myocardial hypertrophy (Wang & Fischer, 2008).
Cancer Therapy
CDK9-IN-37, through targeting CDK9, plays a crucial role in the transcription regulation of antiapoptotic proteins, making it a significant candidate for cancer therapy. The development of selective CDK9 inhibitors like CDK9-IN-37 has been a focus due to their potential efficacy in various cancers (Sonawane et al., 2016).
Epigenetic Therapy in Cancer
CDK9-IN-37, by inhibiting CDK9, plays a role in reactivating epigenetically silenced genes in cancer. This leads to restored tumor suppressor gene expression and may sensitize cancer cells to immune checkpoint inhibitors, representing a new direction in epigenetic cancer therapy (Zhang et al., 2018).
Propriétés
Nom du produit |
CDK9-IN-37 |
---|---|
Formule moléculaire |
C14H10ClN3O |
Poids moléculaire |
271.7 |
Nom IUPAC |
2-(4-Aminophenyl)-7-chloroquinazolin-4(3H)-one |
InChI |
InChI=1S/C14H10ClN3O/c15-9-3-6-11-12(7-9)17-13(18-14(11)19)8-1-4-10(16)5-2-8/h1-7H,16H2,(H,17,18,19) |
Clé InChI |
KTQUDVGNQBSZMO-UHFFFAOYSA-N |
SMILES |
O=C1NC(C2=CC=C(N)C=C2)=NC3=C1C=CC(Cl)=C3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CDK9IN-37; CDK9-IN37; CDK9IN37; CDK9 IN 37; CDK9-IN-37 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.